molecular formula C15H15ClN2OS B2720073 2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine CAS No. 1183407-49-9

2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine

Cat. No.: B2720073
CAS No.: 1183407-49-9
M. Wt: 306.81
InChI Key: PDANDQUIVMIMEP-UHFFFAOYSA-N
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Description

2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring fused with a thieno ring, which is further substituted with a chloro group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thieno[3,2-c]pyridine core, followed by the introduction of the chloro and ethyl substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine include other thieno[3,2-c]pyridine derivatives and pyridine-based heterocycles. Examples include:

  • 2-chloro-4-{4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine
  • 2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carboxamide}pyridine

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(2-chloropyridin-4-yl)-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-2-12-11-5-8-20-13(11)4-7-18(12)15(19)10-3-6-17-14(16)9-10/h3,5-6,8-9,12H,2,4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDANDQUIVMIMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C2=C(CCN1C(=O)C3=CC(=NC=C3)Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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